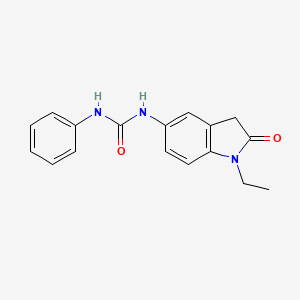
1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an indoline core with an ethyl group at the nitrogen atom and a phenylurea moiety attached to the indoline ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the indoline nitrogen using ethyl halides in the presence of a base.
Formation of the Phenylurea Moiety: The final step involves the reaction of the ethyl-substituted indoline with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the indoline core or the phenylurea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be facilitated by using appropriate halides and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. The indoline core and phenylurea moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
- 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea
- N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide
- N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide
Comparison: 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea is unique due to its specific combination of the indoline core and phenylurea moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds. For example, the presence of the phenylurea moiety may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-20-15-9-8-14(10-12(15)11-16(20)21)19-17(22)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHKELXYNNZGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
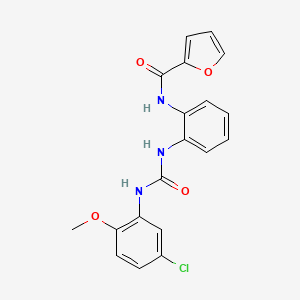
![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)
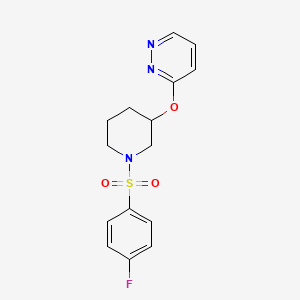
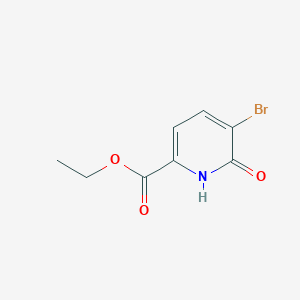
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)
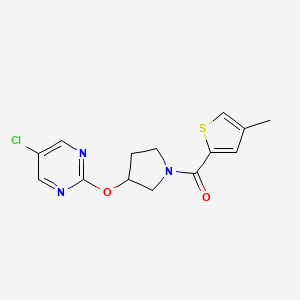
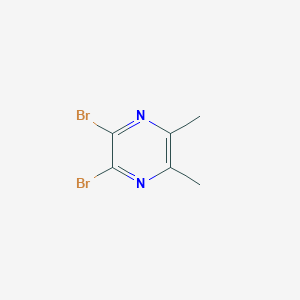

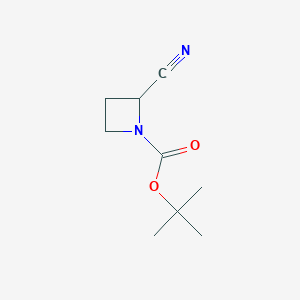
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)
![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)
